molecular formula C18H17N3O3 B12450610 2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12450610
M. Wt: 323.3 g/mol
InChI Key: FWCJATNARSBWLL-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phenoxy group, an indole moiety, and an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the preparation of 2-(2,3-dimethylphenoxy)acetohydrazide, which can be synthesized by reacting 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then converted to its hydrazide form using hydrazine hydrate .

The next step involves the condensation of 2-(2,3-dimethylphenoxy)acetohydrazide with an indole-2,3-dione derivative under acidic conditions to form the final product . The reaction conditions typically include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or indole derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    Indole-2,3-dione derivatives: Structurally similar compounds with potential biological activities.

Uniqueness

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of a phenoxy group, an indole moiety, and an acetohydrazide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H17N3O3/c1-11-6-5-9-15(12(11)2)24-10-16(22)20-21-17-13-7-3-4-8-14(13)19-18(17)23/h3-9,19,23H,10H2,1-2H3

InChI Key

FWCJATNARSBWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C

Origin of Product

United States

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